(3,5-Dichloro-2-methoxyphenyl)acetic acid MSDS and safety data sheet
(3,5-Dichloro-2-methoxyphenyl)acetic acid MSDS and safety data sheet
This technical guide provides a comprehensive analysis of (3,5-Dichloro-2-methoxyphenyl)acetic acid , a specialized building block used in medicinal chemistry and agrochemical research. This document is structured to serve as an advanced MSDS and technical dossier for research professionals.
Executive Summary
(3,5-Dichloro-2-methoxyphenyl)acetic acid (CAS: 90348-69-9) is a halogenated phenylacetic acid derivative utilized primarily as an intermediate in the synthesis of bioactive small molecules. Its structural motif—characterized by a lipophilic, electron-withdrawing dichlorinated aromatic ring and a methoxy group—makes it a valuable scaffold for optimizing the pharmacokinetic properties (e.g., metabolic stability, lipophilicity) of drug candidates, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and auxin-mimicking agrochemicals.
Chemical Identity & Physicochemical Profiling
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(3,5-Dichloro-2-methoxyphenyl)acetic acid |
| Common Synonyms | (3,5-dichloro-2-methoxy-phenyl)acetic acid; 3,5-Dichloro-2-methoxybenzeneacetic acid |
| CAS Registry Number | 90348-69-9 |
| Molecular Formula | C₉H₈Cl₂O₃ |
| Molecular Weight | 235.06 g/mol |
| SMILES | COc1c(cc(Cl)cc1CC(=O)O)Cl |
| InChI Key | SCCIRTQIRBQPBT-UHFFFAOYSA-N |
Physical Properties
| Property | Value / Description | Source Reliability |
| Physical State | Solid (Crystalline powder) | High |
| Color | White to Off-white | High |
| Melting Point | 142 – 145 °C | High (Based on isotopic analog data [1]) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (acidic pH) | High |
| pKa | ~3.8 – 4.2 (Predicted for phenylacetic acid derivatives) | Medium (QSAR) |
Hazard Identification & Toxicology (GHS)
GHS Classification
Signal Word: WARNING
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | 4 | H332 | Harmful if inhaled. |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[2] |
Precautionary Statements (Selected)
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]
Operational Safety & Risk Management
Risk Assessment Logic
The following diagram outlines the decision-making logic for handling this compound based on its "Irritant" and "Harmful" profile.
Figure 1: Risk assessment and safety logic flow for handling halogenated phenylacetic acids.
Experimental Protocols
Protocol: Standard Amide Coupling (Drug Discovery Workflow)
Context: This compound is frequently used to attach the (3,5-dichloro-2-methoxyphenyl)acetyl moiety to amines (e.g., to create analogs of diclofenac or specific enzyme inhibitors) [2].
Reagents:
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(3,5-Dichloro-2-methoxyphenyl)acetic acid (1.0 equiv)
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Amine coupling partner (1.1 equiv)
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HATU or EDC/HOBt (1.2 equiv)
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DIPEA (Diisopropylethylamine) (3.0 equiv)
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Solvent: DMF or DCM (Anhydrous)
Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (3,5-Dichloro-2-methoxyphenyl)acetic acid in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA followed by HATU at 0°C under an inert atmosphere (Nitrogen or Argon). Stir for 15 minutes to activate the carboxylic acid.
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Coupling: Add the amine coupling partner dropwise.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 50% EtOAc/Hexanes; Product is typically less polar than the acid).
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Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.[3]
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Purification: Concentrate in vacuo and purify via flash column chromatography.
Synthesis Workflow Diagram
Figure 2: Standard amide coupling workflow utilizing (3,5-Dichloro-2-methoxyphenyl)acetic acid as a scaffold.
Emergency Response Architecture
| Scenario | Response Protocol |
| Eye Contact | IMMEDIATE ACTION. Flush eyes with copious water for at least 15 minutes, lifting eyelids occasionally. Seek medical attention immediately (Risk of corneal damage due to acidity). |
| Skin Contact | Brush off loose particles. Wash with soap and water.[1][2] If irritation persists (redness/blistering), consult a physician. Remove contaminated clothing.[1] |
| Inhalation | Remove victim to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Medical observation is recommended for potential respiratory edema. |
| Spill Cleanup | Do not dry sweep. Dampen with water to avoid dust generation. Neutralize with weak base (Sodium Carbonate) if possible, then scoop into a waste container. Ventilate area.[4][1] |
Storage & Transport
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Storage: Store in a cool, dry place (Room Temperature or 2-8°C depending on long-term stability requirements). Keep container tightly closed. Hydroscopic nature is possible; store under desiccant if long-term storage is required.
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Incompatibilities: Strong oxidizing agents, Strong bases.
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Transport (DOT/IATA): Generally not regulated as a dangerous good for transport unless in bulk, but treated as "Chemical under restriction" due to health hazards.
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Note: Always verify with specific carrier regulations as "Irritant" solids are often Class 9 or unregulated in small quantities.
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References
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CDN Isotopes. Safety Data Sheet: (4-Hydroxy-3-methoxyphenyl)acetic-2,2-d2 Acid (Analog Reference for MP). Retrieved from
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Sigma-Aldrich. Product Specification: (3,5-Dichloro-2-methoxyphenyl)acetic acid (CAS 90348-69-9).[4] Retrieved from
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PubChem. Compound Summary: 2-(3,5-dichloro-2-methoxyphenyl)acetic acid. Retrieved from
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Fisher Scientific. Safety Data Sheet: Phenylacetic Acid Derivatives. Retrieved from
